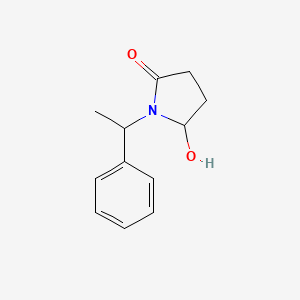
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxy group at the 5-position and a phenylethyl group at the 1-position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of α,β-diketones with acetamides, followed by selective reduction and addition of an organometallic reagent to maleimides . Another approach includes the oxidation of pyrrolinones or the reaction of chalcones with isonitriles . Industrial production methods often involve multi-component reactions with solvent participation, such as the Ugi/olefination reaction .
Chemical Reactions Analysis
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Selective reduction of the compound can lead to the formation of different derivatives.
Substitution: The hydroxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents like ceric ammonium nitrate, and reducing agents . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: The compound is used in the synthesis of alkaloids and unusual β-amino acids.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells by causing DNA damage and activating the p53 pathway . The compound’s ability to interact with enantioselective proteins also contributes to its biological activity .
Comparison with Similar Compounds
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the hydroxy and phenylethyl groups.
Pyrrolone derivatives: Compounds with a similar core structure but different substituents, exhibiting diverse biological activities.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group, known for their pharmacological properties.
Properties
CAS No. |
65084-17-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-6,9,11,14H,7-8H2,1H3 |
InChI Key |
DYQFVPOKBRZHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















